Methyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate
Overview
Description
Methyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are widely studied for their diverse applications in medicinal chemistry and material science . This particular compound is characterized by the presence of an amino group, a methyl ester group, and a 4-methylphenyl substituent on the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with thiophene-2-carboxylic acid, followed by amination and esterification steps . The reaction conditions often include the use of solvents like benzene or toluene and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to improve reaction efficiency and yield . This method allows for rapid heating and better control over reaction parameters, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity to targets . These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate: This compound has a methoxy group instead of a methyl group on the phenyl ring.
Methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate: This compound features a bromine atom on the phenyl ring.
Uniqueness
Methyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate is unique due to its specific substituents, which influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group can enhance its lipophilicity, potentially improving its ability to cross biological membranes .
Properties
IUPAC Name |
methyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-8-3-5-9(6-4-8)11-7-10(14)12(17-11)13(15)16-2/h3-7H,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVIBRNCJCBFCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601157729 | |
Record name | 2-Thiophenecarboxylic acid, 3-amino-5-(4-methylphenyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601157729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37572-21-7 | |
Record name | 2-Thiophenecarboxylic acid, 3-amino-5-(4-methylphenyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37572-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenecarboxylic acid, 3-amino-5-(4-methylphenyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601157729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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